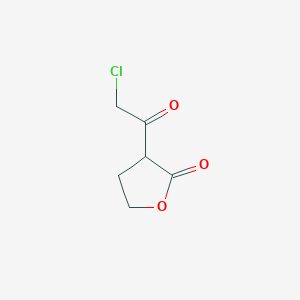
2-Chloroacetyl butyrolactone
Vue d'ensemble
Description
2-Chloroacetyl butyrolactone is a chemical compound with the molecular formula C6H7ClO3 . It has an average mass of 162.571 Da and a monoisotopic mass of 162.008377 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and a ketone group on the carbon adjacent to the oxygen atom .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 332.9±32.0 °C and a predicted density of 1.367±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Scaffolds
2-Chloroacetyl butyrolactone plays a role in the synthesis of α-alkylidene-γ-butyrolacton-2-ones, a class of heterocyclic scaffolds. This is achieved through a one-pot synthetic protocol that involves primary amines, methyl acetoacetate, and chloroacetyl chloride. The process uses a mixture of MeCN-MeOH as a solvent and is completed within 12 hours under reflux conditions (Alizadeh et al., 2010).
Antiviral and Cytotoxic Properties
Butyrolactones, including derivatives of this compound, have shown significant antiviral activities. For instance, compounds isolated from the endophytic fungus Aspergillus versicolor displayed notable antitobacco mosaic virus activities. Additionally, some of these compounds exhibited moderate cytotoxicity against certain cell lines, pointing to their potential in therapeutic applications (Zhou et al., 2015).
Biomedical Applications in Tissue Engineering
In the biomedical field, butyrolactone derivatives have been explored for their potential in tissue engineering. Recent advances in synthesizing poly(γ-butyrolactone) from butyrolactone monomers have yielded homopolymers suitable for tissue engineering due to their ideal properties. This development is significant as poly(γ-butyrolactone) was previously thought to be impossible to polymerize (Moore et al., 2005).
Kinetic Resolution in Chemistry
This compound is also involved in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones. This process, which employs a chiral acyl-transfer catalyst, is significant in producing various optically active 2-hydroxy-γ-butyrolactone derivatives. Such protocols have broad substrate scope and high enantioselectivity, contributing valuable insights into reaction mechanisms and substituent effects in organic chemistry (Nakata et al., 2013).
Solar Cell Development
In the field of renewable energy, derivatives of butyrolactone, including this compound, have been investigated for their role in enhancing the performance of dye-sensitized solar cells. This research focuses on the addition of various additives to a mixed solvent system, which has shown promising results in improving the efficiency and stability of solar cells (Lee et al., 2010).
Propriétés
IUPAC Name |
3-(2-chloroacetyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGDNOEYIMBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


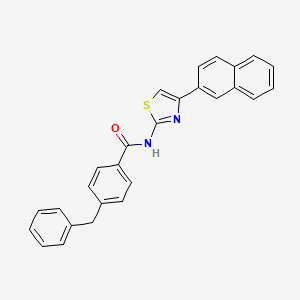
![(E)-4-(tert-butyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3264519.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3264531.png)
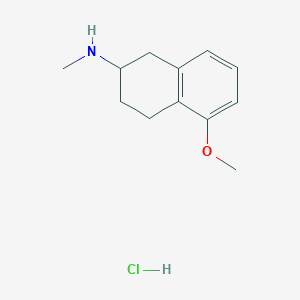
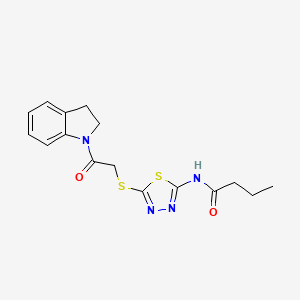
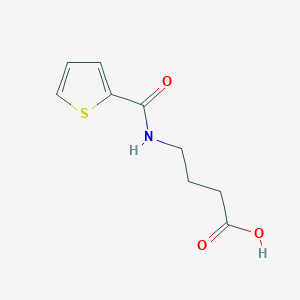
![2,3-dihydro-1H-benzo[de]isoquinolin-6-amine](/img/structure/B3264587.png)
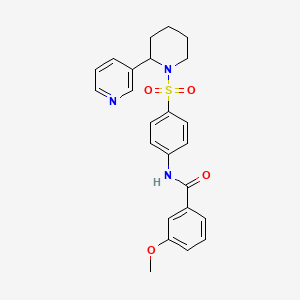
![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)
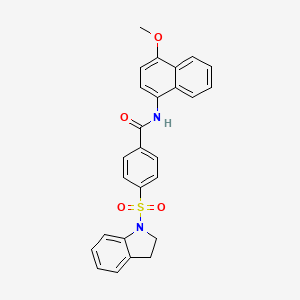
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)

